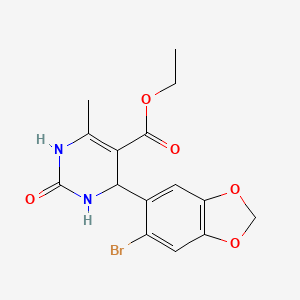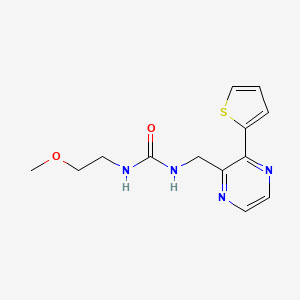![molecular formula C21H22N2O4 B2727898 Methyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate CAS No. 1207051-71-5](/img/structure/B2727898.png)
Methyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate: is a complex organic compound that features a piperidine ring substituted with a benzothiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
-
Formation of the Benzothiazole Moiety:
- The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
- Reaction conditions: Reflux in the presence of a strong acid like hydrochloric acid or sulfuric acid.
-
Attachment of the Piperidine Ring:
- The piperidine ring is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a piperidine derivative.
- Reaction conditions: Typically carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to neutralize the by-products.
-
Sulfonylation:
- The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride.
- Reaction conditions: Conducted in the presence of a base like pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
-
Reduction:
- Reduction can occur at the carbonyl group in the benzothiazole ring.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
- Common reagents: Nucleophiles like amines or thiols.
Major Products:
- Oxidation products may include sulfoxides or sulfones.
- Reduction products may include alcohols or amines.
- Substitution products depend on the nucleophile used and can vary widely.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
- Studied for its pharmacokinetic properties and bioavailability.
Industry:
- Used in the development of new materials with specific properties, such as polymers or coatings.
- Investigated for its potential use in agrochemicals or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound may act by:
-
Binding to Enzymes:
- Inhibiting enzyme activity by binding to the active site or allosteric sites.
- Pathways involved: Enzyme inhibition can affect various biochemical pathways, depending on the enzyme targeted.
-
Interacting with Receptors:
- Modulating receptor activity by acting as an agonist or antagonist.
- Pathways involved: Receptor modulation can influence signal transduction pathways, affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
- N,N-diethyl-1-[(2-oxo-3-methyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide
- N,N-diethyl-1-[(2-oxo-3-ethyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide
Comparison:
- The unique propyl group in Methyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate may confer distinct physicochemical properties, such as solubility and stability.
- The presence of different alkyl groups in similar compounds can affect their reactivity and biological activity, making each compound unique in its applications and effects.
Eigenschaften
IUPAC Name |
methyl 6-ethoxy-4-(4-ethoxyanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-26-15-8-6-14(7-9-15)22-19-13-20(21(24)25-3)23-18-11-10-16(27-5-2)12-17(18)19/h6-13H,4-5H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNOHJRNWXMJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)OCC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2727815.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2727816.png)





![3-Hydroxy-5-[(4-methylphenyl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B2727826.png)
![N-(3,4-dimethylphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2727829.png)
![N-(furan-2-ylmethyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727832.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2727833.png)


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2727838.png)
